Product packaging for 2-[(Ethenylsulfanyl)methyl]oxirane(Cat. No.:CAS No. 74389-02-9)

2-[(Ethenylsulfanyl)methyl]oxirane

Cat. No.: B14434683
CAS No.: 74389-02-9
M. Wt: 116.18 g/mol
InChI Key: DXLPLHHVIJFHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Ethenylsulfanyl)methyl]oxirane is a high-purity chemical reagent intended solely for research applications in a controlled laboratory environment. This compound features a unique molecular structure combining an oxirane (epoxide) ring with an ethenylsulfanyl (vinyl sulfide) functional group. This combination makes it a valuable and versatile intermediate for synthetic organic chemistry, particularly in the development of novel sulfur-containing polymers, the synthesis of specialized ligands, and in ring-opening polymerization studies to create functionalized materials. The reactive epoxide ring can undergo nucleophilic attack, while the vinyl sulfide group offers pathways for further functionalization through addition reactions or polymerization, providing researchers with a multifaceted building block. Sulfur-containing motifs are of significant interest in medicinal chemistry for their diverse pharmacological properties . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), should always be followed when handling this chemical. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity and characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8OS B14434683 2-[(Ethenylsulfanyl)methyl]oxirane CAS No. 74389-02-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74389-02-9

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

2-(ethenylsulfanylmethyl)oxirane

InChI

InChI=1S/C5H8OS/c1-2-7-4-5-3-6-5/h2,5H,1,3-4H2

InChI Key

DXLPLHHVIJFHON-UHFFFAOYSA-N

Canonical SMILES

C=CSCC1CO1

Origin of Product

United States

Synthetic Methodologies for 2 Ethenylsulfanyl Methyl Oxirane

Strategies for Epoxide Ring Formation

The formation of the oxirane ring is a critical step in the synthesis of 2-[(ethenylsulfanyl)methyl]oxirane. This can be achieved through the epoxidation of a suitable precursor, such as an allylic sulfide (B99878).

Stereoselective Epoxidation Approaches for Precursors

The stereoselective epoxidation of allylic alcohols is a well-established method for creating chiral epoxides. libretexts.org Early studies demonstrated that using meta-chloroperoxybenzoic acid (m-CPBA) as an oxidant with allylic alcohols leads to facial selectivity, a preference that is reversed upon acetylation of the alcohol, highlighting the crucial role of hydrogen bonding. wikipedia.org For cyclic allylic alcohols, greater selectivity is observed when the hydroxyl group is in a pseudo-equatorial position. wikipedia.org

Metal-catalyzed systems, particularly those using vanadium, show a significant rate acceleration when the hydroxyl group is in an axial position. wikipedia.org Vanadium catalysts are highly selective for alkenes containing allylic alcohols. wikipedia.org The Sharpless asymmetric epoxidation is a powerful technique for producing optically active epoxy alcohols from allylic alcohols. libretexts.org For instance, the epoxidation of geraniol (B1671447) demonstrates selective oxidation of the allylic double bond. libretexts.org

Titanium-based catalysts have also been developed for the asymmetric epoxidation of unfunctionalized terminal alkenes. nih.gov Specifically, Ti(salen) complexes have been used with hydrogen peroxide as the oxidant to achieve good to excellent enantioselectivity for a variety of terminal olefins. nih.gov Furthermore, tungsten-based catalysts, in conjunction with a chiral biphenol-derived ligand (BHA), have been shown to be effective for the asymmetric epoxidation of allylic alcohols using hydrogen peroxide. acs.org

The monoepoxidation of conjugated dienes can also be a valuable route to chiral allylic epoxides. acs.org For example, a Ti(IV)-salan catalyst can achieve diastereo- and enantioselective monoepoxidation of conjugated dienes. acs.org

Green Chemistry Principles in Epoxide Synthesis

The principles of green chemistry are increasingly being applied to epoxidation reactions to enhance sustainability. numberanalytics.com A key focus is the use of environmentally benign oxidants like hydrogen peroxide (H₂O₂), which ideally generates water as the only byproduct. acsgcipr.orgorganic-chemistry.org

Recent advancements include:

Electrochemical Methods: An electrochemical cell can produce epoxides from olefins at room temperature and pressure, using water as the oxygen source and generating hydrogen as a valuable byproduct. acs.orgacs.org This method, utilizing manganese oxide nanoparticles as a catalyst, avoids the high temperatures, pressures, and hazardous reagents associated with traditional epoxidation processes. acs.orgacs.org

Catalytic Systems with H₂O₂: Various catalytic systems have been developed to utilize H₂O₂ effectively. This includes the use of methyltrioxorhenium (MTO) with 3-cyanopyridine (B1664610) as a co-catalyst, which enhances the efficiency of epoxidation for terminal alkenes. organic-chemistry.orgrsc.org Manganese sulfate (B86663) in the presence of bicarbonate has also been used for the epoxidation of lipophilic alkenes in ionic liquids. organic-chemistry.org

Solvent-Free Protocols: Tungsten-based polyoxometalate catalysts have been employed for the solvent-free epoxidation of biorenewable terpene substrates using aqueous H₂O₂. rsc.org

Organocatalysis: Organocatalysts like 2,2,2-trifluoroacetophenone (B138007) can efficiently catalyze the epoxidation of various olefins with H₂O₂ under mild and environmentally friendly conditions. organic-chemistry.org

Payne Epoxidation: The Payne epoxidation system, which uses solid base catalysts, a nitrile co-oxidant, and hydrogen peroxide, is noted for its high selectivity in producing epoxides. mdpi.com

While significant progress has been made, challenges remain, such as the need to replace solvents like acetonitrile (B52724) in some electrochemical methods to reduce organic waste. acs.org

Catalytic Epoxidation Methods for Olefins

Catalytic epoxidation of olefins, particularly unfunctionalized terminal alkenes, remains a challenge in organic synthesis. nih.govacs.org Transition metal catalysts have been developed to improve the rate and selectivity of these reactions. acs.org

Notable catalytic methods include:

Iron Catalysts: An in situ-prepared ferric phenanthroline catalyst can efficiently epoxidize terminal and trans olefins using peracetic acid as the oxidant, with very short reaction times. acs.org

Ruthenium Catalysts: Ruthenium porphyrin complexes have been shown to catalyze the aerobic epoxidation of both aromatic and aliphatic internal alkenes under mild conditions, with water acting as a co-catalyst to improve efficiency. rsc.org

Manganese Catalysts: Nonheme manganese complexes, in the presence of a Brønsted acid and aqueous hydrogen peroxide, can effectively catalyze the epoxidation of olefins. acs.org

Platinum Catalysts: Electron-poor Pt(II) complexes are highly active and selective for the epoxidation of terminal alkenes using hydrogen peroxide. acs.org

Enzymatic Catalysis: Enzymes such as cytochrome P450 monooxygenases and unspecific peroxygenases (UPOs) offer a biocatalytic approach to epoxidation. nih.govnih.gov UPOs are particularly attractive as they are robust extracellular enzymes that only require H₂O₂. nih.gov For instance, Marasmius rotula UPO (MroUPO) has shown high selectivity for the terminal epoxidation of long-chain alkenes. nih.gov

Table 1: Comparison of Catalytic Epoxidation Methods for Olefins

Catalyst SystemOxidantSubstrate ScopeKey Features
Ferric phenanthrolinePeracetic acidTerminal and trans olefinsFast reaction times (<5 min) acs.org
Ruthenium porphyrinAir (O₂) / WaterAromatic and aliphatic internal alkenesWater as a co-catalyst enhances efficiency rsc.org
Nonheme ManganeseHydrogen peroxideVarious olefins, including terminalBrønsted acid enhances reactivity acs.org
Pt(II) complexesHydrogen peroxideTerminal alkenesHigh regioselectivity for terminal double bonds acs.org
Unspecific Peroxygenases (UPOs)Hydrogen peroxideLong-chain terminal alkenesBiocatalytic, high selectivity with certain UPOs nih.gov

Strategies for Ethenylsulfanyl Moiety Introduction

The introduction of the ethenylsulfanyl (vinyl sulfide) group is the second key transformation in the synthesis of the target molecule. Hydrothiolation reactions are a primary method for achieving this.

Hydrothiolation Reactions (Thiol-Ene/Yne Chemistry)

The hydrothiolation of alkynes, often referred to as a thiol-yne reaction, is a direct and atom-economical method for forming vinyl sulfides. rsc.orgresearchgate.netnih.gov This reaction can proceed through either a radical or a non-radical pathway, leading to anti-Markovnikov or Markovnikov addition products, respectively. nih.govmdpi.com

Transition metal catalysts are frequently employed to control the regioselectivity of the hydrothiolation. For example:

Rhodium catalysts , such as RhCl(PPh₃)₃, favor the anti-Markovnikov addition of thiols to terminal alkynes, yielding trans-vinyl sulfides. acs.orgfigshare.com

Palladium catalysts , like PdCl₂(PhCN)₂, promote the Markovnikov addition to aromatic alkynes. acs.orgfigshare.com

Copper catalysts , including copper(I) iodide and CuO nanoparticles, have also been used for the synthesis of vinyl sulfides. rsc.orgrsc.orgorganic-chemistry.org Copper-catalyzed reactions can provide access to both Markovnikov and anti-Markovnikov products depending on the substrate. rsc.orgrsc.org

Radical-mediated hydrothiolation, often initiated by light (photocatalysis) or a radical initiator, typically results in the anti-Markovnikov addition of a thiol to an alkyne or alkene. mdpi.comresearchgate.netwikipedia.org This process involves the formation of a thiyl radical, which then adds to the unsaturated bond. wikipedia.org

Key aspects of radical-mediated hydrothiolation include:

Mechanism: The reaction proceeds via a chain mechanism involving the generation of a thiyl radical, its addition to the alkyne to form a vinyl radical, and subsequent hydrogen abstraction from another thiol molecule to propagate the chain. researchgate.netwikipedia.org

Stereoselectivity: The addition of thiyl radicals to terminal acetylenes can be regioselective but not always stereoselective. nih.gov

Kinetics: In some systems, the initial addition of the thiol to the alkyne is slower than the subsequent addition of another thiol to the resulting vinyl sulfide, which can lead to double addition products. rsc.org

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating thiol-ene and thiol-yne reactions. mdpi.comacs.orgacs.org Photocatalysts can mediate the formation of the initial thiyl radical under mild conditions. acs.orgacs.org

Table 2: Regioselectivity in Transition-Metal-Catalyzed Hydrothiolation of Alkynes

CatalystRegioselectivityTypical ProductReference
RhCl(PPh₃)₃anti-Markovnikovtrans-RCH=CHSAr acs.org, figshare.com
PdCl₂(PhCN)₂Markovnikov (with aromatic alkynes)R(ArS)C=CH₂ acs.org, figshare.com
Copper(I) iodideSubstrate dependentVaries rsc.org
Metal-Catalyzed Hydrothiolation

The addition of a thiol to an alkyne, known as hydrothiolation, is a direct and atom-economical method for the synthesis of vinyl sulfides. acs.org Transition-metal catalysts play a crucial role in controlling the regioselectivity and stereoselectivity of this reaction. acs.orgfigshare.com

A variety of transition-metal catalysts are employed for the hydrothiolation of alkynes with thiols. acs.org The choice of catalyst can significantly influence the outcome of the reaction, dictating whether the addition follows a Markovnikov or anti-Markovnikov pathway. acs.orgfigshare.com For instance, rhodium complexes often favor the formation of anti-Markovnikov products, while palladium catalysts can lead to Markovnikov adducts. acs.orgscispace.com

The general mechanism for metal-catalyzed hydrothiolation can proceed through different pathways depending on the metal center. One proposed mechanism involves the formation of a metal-hydride-thiolate species, which then undergoes hydrometalation of the alkyne. acs.orgfigshare.com Another possibility is the thiometalation of the alkyne by a metal-thiolate complex. acs.org The specific pathway is influenced by factors such as the metal, its ligands, and the reaction conditions. nih.gov

Several research groups have investigated various catalytic systems for this transformation. For example, catalysts based on rhodium, palladium, nickel, and copper have all been shown to be effective for the hydrothiolation of alkynes. acs.orgresearchgate.netrsc.org The development of earth-abundant metal catalysts, such as those based on iron and cobalt, is also a growing area of interest. frontiersin.org

Regioselective and Stereoselective Hydrothiolation

Achieving high levels of both regioselectivity (the control of where the thiol adds to the alkyne) and stereoselectivity (the control of the geometry of the resulting double bond) is a key challenge in vinyl thioether synthesis. acs.orgfigshare.com

Regioselectivity: The addition of a thiol to a terminal alkyne can result in either the Markovnikov product (sulfur atom bonded to the more substituted carbon) or the anti-Markovnikov product (sulfur atom bonded to the less substituted carbon). acs.orgnih.gov The choice of catalyst is a primary determinant of regioselectivity. For instance, RhCl(PPh₃)₃ is known to effectively catalyze the anti-Markovnikov addition of thiols to alkynes. acs.orgfigshare.com In contrast, palladium catalysts like PdCl₂(PhCN)₂ can favor the formation of Markovnikov adducts. acs.orgfigshare.com Ligand choice also plays a critical role; for example, the use of N-heterocyclic carbene (NHC) ligands with rhodium catalysts can switch the regioselectivity from linear to branched vinyl sulfides. acs.org

Stereoselectivity: The hydrothiolation of alkynes can produce either the E (trans) or Z (cis) isomer of the vinyl sulfide. Many catalytic systems have been developed to provide high stereoselectivity. For example, the RhCl(PPh₃)₃-catalyzed reaction often yields the trans isomer with high selectivity. acs.orgfigshare.com Metal-free conditions promoted by Cs₂CO₃ have been reported to produce (Z)-vinyl sulfides stereoselectively. acs.org Water has also been shown to promote the regioselective anti-Markovnikov hydrothiolation of unactivated alkynes at room temperature. researchgate.net

Catalyst/ReagentRegioselectivityStereoselectivityProduct TypeReference
RhCl(PPh₃)₃Anti-MarkovnikovtransLinear vinylic sulfides acs.orgfigshare.com
PdCl₂(PhCN)₂Markovnikov-Branched vinylic sulfides acs.orgfigshare.com
Rh-NHC complexesLigand-dependent-Linear or branched acs.org
Cs₂CO₃Anti-Markovnikovcis (Z)(Z)-vinyl thioethers acs.org
WaterAnti-Markovnikov-Vinyl sulfides researchgate.net
CuIMarkovnikovZ(Z)-β-alkenyl sulfides rsc.orgrsc.org

Alternative Vinyl Thioether Synthesis Routes

Beyond metal-catalyzed hydrothiolation, several other methods exist for the synthesis of vinyl thioethers. These alternative routes provide flexibility in starting materials and can sometimes offer advantages in terms of reaction conditions or substrate scope.

One notable method involves the use of calcium carbide as an acetylene (B1199291) source for the reaction with disulfides. researchgate.net This approach allows for the synthesis of both vinyl thioethers and bis-thioethenes under relatively simple and inexpensive conditions. researchgate.net Another strategy is the development of practical vinylating reagents, such as vinyl thianthrenium tetrafluoroborate, which can be prepared from ethylene (B1197577) and used in cross-coupling reactions. acs.org The synthesis of unsymmetrical vinyl disulfides has also been achieved through methods involving S-vinyl phosphorodithioates and S-vinyl thiotosylates. nih.gov

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a bifunctional molecule like this compound can be approached through either convergent or divergent strategies. researchgate.net

Sequential Construction of Functional Groups

A sequential or linear approach involves the step-by-step construction of the target molecule, introducing one functional group at a time. For this compound, this could involve several possible sequences.

One potential pathway begins with the synthesis of an epoxide bearing a suitable leaving group. For instance, epichlorohydrin (B41342) is a readily available starting material. rsc.org The epoxide ring can be opened by a thiol nucleophile in a base-catalyzed reaction, a process often referred to as a "thiol-epoxy click reaction". ntu.edu.sg This reaction is typically highly regioselective, with the nucleophile attacking the less substituted carbon of the epoxide. ntu.edu.sg The resulting intermediate would then need to be converted to the final vinyl thioether.

Alternatively, one could start with a molecule already containing the vinyl thioether moiety and then introduce the epoxide. This could be achieved through the epoxidation of an allylic sulfide precursor. mdpi.com

One-Pot Multicomponent Approaches

Convergent synthesis aims to bring together several fragments in a single step or a limited number of steps. researchgate.net One-pot multicomponent reactions are a powerful manifestation of this strategy, offering increased efficiency by avoiding the isolation and purification of intermediates.

For the synthesis of this compound, a one-pot approach could be envisioned where the epoxide and the vinyl thioether functionalities are formed in a single reaction vessel. For example, a three-component reaction involving an aryl or alkyl halide, an alkyne, and a sulfur source like potassium isopropylxanthate, catalyzed by copper iodide, has been reported for the synthesis of (Z)-β-alkenyl sulfides. rsc.org While not directly yielding the target molecule, this illustrates the potential for multicomponent strategies in this area. The development of a one-pot reaction that combines a precursor to the oxirane ring with the components necessary to form the vinyl thioether group would represent a highly efficient route to this compound. Such a strategy could involve the reaction of two different aryl halides with a thiol surrogate in a single pot. nih.gov

Reactivity and Chemical Transformations of 2 Ethenylsulfanyl Methyl Oxirane

Epoxide Ring-Opening Reactions

The most characteristic reactions of epoxides, including 2-[(ethenylsulfanyl)methyl]oxirane, involve the cleavage of one of the carbon-oxygen bonds of the oxirane ring. These reactions can be initiated by nucleophiles or promoted by acidic conditions, and their outcomes are governed by well-established mechanistic principles. jsynthchem.com The process relieves the significant ring strain, providing a strong thermodynamic driving force for the reaction. youtube.com

In the absence of an acid catalyst, the ring-opening of an epoxide occurs via a nucleophilic substitution (SN2) mechanism. libretexts.orgyoutube.com A strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the C-O bond and the formation of an alkoxide intermediate. Subsequent protonation, typically during workup, yields the final alcohol product.

For an unsymmetrical epoxide like this compound, the nucleophilic attack is highly regioselective. Strong nucleophiles, which are often also strong bases, will preferentially attack the less sterically hindered carbon atom. youtube.comlibretexts.org In this case, that would be the terminal methylene (B1212753) carbon of the oxirane ring. This pathway is favored due to the lower steric hindrance at this position, allowing for a more favorable transition state for the SN2 attack. youtube.com

The choice of solvent can influence the rate and selectivity of nucleophilic epoxide ring-opening reactions. Protic solvents, such as water and alcohols, can solvate the nucleophile, potentially reducing its reactivity. However, they can also participate in the reaction, for instance, by protonating the resulting alkoxide. Aprotic polar solvents, like THF or DMF, are often used to dissolve the reactants and can favor SN2 reactions. While specific studies on the solvent effects for this compound are not prevalent in the searched literature, general principles suggest that the regioselectivity of the SN2 attack by a strong nucleophile is primarily dictated by sterics, a factor less sensitive to solvent changes than electronic effects. However, the use of water as a solvent has been shown to promote the thiolysis of epoxides without the need for a catalyst. arkat-usa.org

The structure of the nucleophile plays a critical role in the ring-opening of epoxides. Strong, "hard" nucleophiles such as alkoxides, amines, and Grignard reagents readily open the epoxide ring via an SN2 mechanism. libretexts.org Thiolates, which are "soft" nucleophiles, are also highly effective for epoxide ring-opening, leading to the formation of β-hydroxy thioethers. arkat-usa.orgnih.gov The thiolysis of epoxides is a synthetically valuable transformation. nih.gov

The steric bulk of the nucleophile can further enhance the regioselectivity of the attack at the less substituted carbon. Very bulky nucleophiles will show a very high preference for the sterically most accessible position.

Table 1: Expected Products from Nucleophilic Ring-Opening of this compound This table is based on general principles of epoxide reactivity, as specific experimental data for this compound was not found in the search results.

Nucleophile (Nu-)Attacking PositionExpected Major Product
RO- (Alkoxide)C3 (less substituted)1-alkoxy-3-(ethenylsulfanyl)propan-2-ol
R2NH (Amine)C3 (less substituted)1-(dialkylamino)-3-(ethenylsulfanyl)propan-2-ol
RS- (Thiolate)C3 (less substituted)1-(alkylsulfanyl)-3-(ethenylsulfanyl)propan-2-ol
RMgX (Grignard)C3 (less substituted)1-(ethenylsulfanyl)-4-substituted-butan-2-ol

Note: The numbering of the atoms in the product follows IUPAC nomenclature and may differ from the numbering of the oxirane ring.

Under acidic conditions, the mechanism of epoxide ring-opening changes significantly. khanacademy.org The first step is the protonation of the epoxide oxygen by the acid, which creates a much better leaving group (a hydroxyl group) and activates the epoxide towards nucleophilic attack. khanacademy.org

The subsequent nucleophilic attack can occur with even weak nucleophiles, such as water or alcohols. nih.gov In the case of an unsymmetrical epoxide like this compound, the regioselectivity is reversed compared to the base-catalyzed pathway. The nucleophile preferentially attacks the more substituted carbon atom. youtube.com This is because, in the protonated epoxide, the transition state has a significant carbocation-like character. The positive charge is better stabilized on the more substituted carbon atom, making it more electrophilic. khanacademy.org The reaction, therefore, proceeds through a mechanism that has both SN1 and SN2 characteristics.

The ring-opening of epoxides can be effectively catalyzed by various organocatalysts and metal complexes, often providing high levels of control over regioselectivity and stereoselectivity. nih.gov

Organocatalysis: Chiral organocatalysts, such as those based on thioureas or chiral amines, can activate epoxides towards nucleophilic attack and induce enantioselectivity in the ring-opening of meso- or racemic epoxides. nih.gov While specific applications to this compound were not found, organocatalytic methods are generally applicable to a wide range of epoxides. nih.gov

Metal Complexes: A variety of metal complexes, particularly those of Lewis acidic metals, can catalyze epoxide ring-opening reactions. For instance, metal-salen complexes have been used for the asymmetric ring-opening of epoxides with various nucleophiles. acs.org Zirconocene and other metallocenes have also been shown to catalyze the reductive ring-opening of epoxides. aiche.org Copper-based catalysts have been studied for the ring-opening of vinyl epoxides, where the vinyl group itself can participate in the reaction. rsc.org Given the structure of this compound, both the epoxide and the vinyl sulfide (B99878) moieties could potentially interact with a metal catalyst, leading to complex reactivity patterns.

As discussed in the preceding sections, the regioselectivity of the epoxide ring-opening of this compound is highly dependent on the reaction conditions.

Under basic or nucleophilic conditions (SN2): Attack occurs at the less substituted carbon (C3).

Under acidic conditions (SN1-like): Attack occurs at the more substituted carbon (C2).

The stereochemistry of the reaction is also well-defined. Both nucleophilic and acid-catalyzed ring-opening reactions proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of the SN2 mechanism and the SN2-like nature of the acid-catalyzed pathway. youtube.com If the starting epoxide is chiral, the ring-opening will result in a specific stereoisomer of the product.

Table 2: Summary of Regioselectivity in the Ring-Opening of this compound This table illustrates the general principles of regioselectivity.

Reaction ConditionMechanismSite of Nucleophilic Attack
Basic/NucleophilicSN2Less substituted carbon
AcidicSN1-likeMore substituted carbon

Nucleophilic Ring-Opening Pathways

Reactions Involving the Ethenylsulfanyl Moiety

The ethenylsulfanyl group, also known as the vinyl thioether group, in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is primarily centered around the carbon-carbon double bond and the sulfur atom of the thioether linkage.

Addition Reactions to the Vinyl Group

The vinyl group is susceptible to addition reactions, which can proceed through either radical or ionic mechanisms. These reactions provide a powerful tool for modifying the structure and properties of the molecule.

The thiol-ene reaction is a well-established and highly efficient method for the addition of a thiol (R-SH) across a carbon-carbon double bond, resulting in the formation of a thioether. This reaction is considered a "click" reaction due to its high yields, stereoselectivity, rapid rate, and strong thermodynamic driving force. researchgate.net It can be initiated by light, heat, or radical initiators, leading to an anti-Markovnikov addition product. researchgate.net

The reaction can proceed through two primary mechanisms:

Radical Addition: This is the most common pathway and is typically initiated by photolysis or thermolysis of a radical initiator to generate a thiyl radical (RS•). This radical then adds to the vinyl group of the this compound to form a carbon-centered radical intermediate. A subsequent chain-transfer step with another thiol molecule regenerates the thiyl radical and yields the final thioether product. researchgate.net The radical-mediated process is advantageous for forming uniform polymer networks. researchgate.net

Michael Addition: In the presence of a base or a nucleophile, the thiol can be deprotonated to form a thiolate anion. This anion then acts as a nucleophile in a Michael-type addition to the vinyl group, also resulting in an anti-Markovnikov product. researchgate.net

The choice of initiator and reaction conditions can significantly influence the reaction pathway and outcome. For instance, photoinitiators are commonly used to trigger the reaction with UV or visible light, offering spatial and temporal control over the process. acs.orgbrainkart.com

The thiol-ene reaction is a powerful tool for creating complex molecular architectures and functional materials. For example, it has been employed in the synthesis of dendrimers and for surface patterning. researchgate.net

Table 1: Mechanistic Pathways of Thiol-Ene Addition

MechanismInitiator/CatalystKey IntermediateProduct Regiochemistry
Radical AdditionLight, Heat, Radical InitiatorsThiyl Radical (RS•), Carbon-centered radicalAnti-Markovnikov researchgate.net
Michael AdditionBase, NucleophileThiolate Anion (RS⁻)Anti-Markovnikov researchgate.net

Beyond thiol-ene additions, the vinyl group of this compound can participate in other electrophilic and radical addition reactions.

Electrophilic Additions: In the absence of radical initiators, the reaction of vinyl thioethers with electrophiles can follow Markovnikov's rule. chemrxiv.org However, the reactions of alkynes with electrophilic reagents are generally more sluggish than those of alkenes. libretexts.org This is attributed to the initial formation of a less stable vinyl cation intermediate. libretexts.org The addition of reagents like hydrogen halides (HX) would be expected to proceed with the proton adding to the terminal carbon of the vinyl group, leading to a carbocation stabilized by the adjacent sulfur atom. The subsequent attack by the halide would yield the corresponding α-halo thioether.

Radical Additions: Similar to the thiol-ene reaction, other radical species can add to the vinyl group. For example, radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols provides access to vinyl sulfides. libretexts.org It is conceivable that radical species other than thiyl radicals could add to the double bond of this compound, leading to a variety of functionalized thioether derivatives. The addition of radical trapping agents like TEMPO can inhibit these reactions, supporting the free radical pathway. acs.org

Transformations of the Thioether Linkage

The thioether linkage in this compound is another site of reactivity, primarily involving the sulfur atom.

Oxidation: Thioethers can be readily oxidized to form sulfoxides and subsequently sulfones. masterorganicchemistry.com This transformation can be achieved using various oxidizing agents, such as m-chloroperoxybenzoic acid (m-CPBA) or ozone (O₃). masterorganicchemistry.com The oxidation state of the sulfur significantly influences the properties of the molecule, including its polarity and reactivity. The oxidation of the thioether in this compound would yield the corresponding vinyl sulfoxide (B87167) and vinyl sulfone derivatives, respectively.

Alkylation: The sulfur atom of a thioether is nucleophilic and can react with alkyl halides in an SN2 reaction to form a trialkylsulfonium salt. brainkart.com These salts can be useful intermediates in organic synthesis. For instance, treatment of a trialkylsulfonium salt with a base can lead to the formation of a sulfur ylide, which can then be used in reactions such as the synthesis of epoxides from aldehydes or ketones. brainkart.com

Hydrolysis: While thioethers are generally stable, under certain conditions, such as in the presence of strong acids, the C-S bond can be cleaved. libretexts.org The hydrolysis of vinyl thioethers can lead to the formation of a carbonyl compound and a thiol. chempedia.info

Table 2: Common Transformations of the Thioether Linkage

ReactionReagent(s)Product(s)
Oxidationm-CPBA, O₃Sulfoxide, Sulfone masterorganicchemistry.com
AlkylationAlkyl Halide (e.g., CH₃I)Trialkylsulfonium Salt brainkart.com
HydrolysisAcidic conditionsCarbonyl compound, Thiol chempedia.info

Isomerization and Rearrangement Processes

The structure of this compound allows for the possibility of isomerization and rearrangement reactions, which could lead to the formation of constitutional isomers with different connectivity or stereoisomers.

Olefin Isomerization: Isomerization of the vinyl group to an internal double bond could potentially occur, although this is generally less favorable for vinyl ethers and thioethers compared to other olefins. acs.org Such isomerizations can sometimes be promoted by transition metal catalysts. researchgate.net

Claisen-type Rearrangements: The Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement that is well-known for allyl vinyl ethers, which rearrange upon heating to form γ,δ-unsaturated carbonyl compounds. vanderbilt.edulibretexts.org While this compound is not an allyl vinyl ether, the potential for related sigmatropic rearrangements involving the sulfur atom and the vinyl group under thermal or catalytic conditions could be considered, although this is less common.

Interplay Between Epoxide and Ethenylsulfanyl Reactivity

The epoxide ring is susceptible to ring-opening reactions under both acidic and basic conditions. brainkart.comlibretexts.org Under basic or nucleophilic conditions, the attack typically occurs at the less substituted carbon atom of the epoxide in an SN2-type mechanism. brainkart.comlibretexts.org Under acidic conditions, the reaction proceeds via a species with more carbocationic character at the more substituted carbon, leading to attack at that position. brainkart.comlibretexts.org

The thioether group is nucleophilic and could potentially act as an intramolecular nucleophile, attacking the epoxide. masterorganicchemistry.com This would be an example of neighboring group participation. For instance, the hydrolysis of sulfur mustards is accelerated by the intramolecular attack of the sulfur atom on the carbon bearing the chlorine, forming a cyclic sulfonium (B1226848) ion intermediate. masterorganicchemistry.com A similar intramolecular cyclization of this compound could potentially occur, especially under acidic conditions that activate the epoxide ring, leading to the formation of a cyclic sulfonium ion and subsequent products. Such an intramolecular reaction would likely involve the formation of a five- or six-membered ring, depending on which carbon of the epoxide is attacked.

Conversely, the reactivity of the vinyl group could be influenced by the epoxide. For example, during polymerization reactions involving the vinyl group, the epoxide could remain as a pendant functional group, allowing for subsequent cross-linking or functionalization reactions. The base-catalyzed reaction between a thiol and an epoxide is a known "click" reaction, and in a polymerization context, this could lead to the formation of poly(β-hydroxy thioether)s. ntu.edu.sg

Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools in organic synthesis. The structure of this compound is theoretically amenable to such processes. For instance, a nucleophilic attack on the epoxide could initiate a sequence of reactions. The resulting alkoxide could, in principle, interact with the vinyl sulfide group, potentially leading to more complex heterocyclic systems.

A plausible, though currently hypothetical, tandem reaction could be initiated by a Meinwald rearrangement of the vinyl epoxide to a β,γ-unsaturated aldehyde. This could then be followed by a vinylogous addition reaction. researchgate.net However, without experimental validation, such reaction pathways remain speculative for this specific substrate. The development of reagent-controlled tandem reactions for vinyl epoxides, in general, has been a subject of interest, leading to the synthesis of functionalized γ-butenolides, but these have not been specifically applied to this compound. nih.gov

Chemoselective Transformations

The presence of two distinct reactive sites—the epoxide and the vinyl sulfide—raises questions of chemoselectivity. A key challenge in the synthetic application of this compound would be the selective transformation of one functional group in the presence of the other.

The epoxide ring is susceptible to ring-opening under both acidic and basic conditions by a variety of nucleophiles. libretexts.orgmasterorganicchemistry.com For example, acid-catalyzed hydrolysis would be expected to yield a diol, while reaction with a base could lead to attack at the less substituted carbon of the epoxide. libretexts.org The vinyl sulfide group, on the other hand, can undergo reactions such as hydrothiolation or participate in cycloadditions. google.com

Achieving chemoselectivity would depend on the careful choice of reagents and reaction conditions. For instance, a mild nucleophile might selectively open the strained epoxide ring while leaving the vinyl sulfide untouched. Conversely, specific catalysts could be employed to target the vinyl group for addition or cross-coupling reactions. Copper-catalyzed cross-coupling reactions have been used with other vinyl epoxides to generate homoallylic alcohols, demonstrating that selective reaction at the vinyl group is possible, although the regioselectivity can differ from other nucleophilic additions. rsc.org

Intramolecular Cyclizations

The proximity of the epoxide and vinyl sulfide functionalities in this compound suggests the potential for intramolecular cyclization reactions to form various sulfur-containing heterocyclic compounds. Such cyclizations could be triggered by the initial opening of the epoxide ring.

For example, nucleophilic attack on the epoxide would generate an intermediate with a free hydroxyl group. This hydroxyl group could then, under appropriate conditions, act as an internal nucleophile, attacking the vinyl sulfide moiety to form a cyclic ether containing a sulfur substituent. The feasibility and outcome of such a cyclization would be dependent on the regioselectivity of the initial epoxide opening and the subsequent cyclization mode (e.g., 5-exo-tet vs. 6-endo-tet).

While the synthesis of various sulfur-containing heterocycles is a significant area of research, nih.gov specific examples starting from this compound are not documented. The general principles of intramolecular reactions of epoxides suggest that such transformations are plausible but require experimental investigation to determine their viability and stereochemical outcomes.

Concluding Remarks

While the chemical structure of this compound suggests a rich potential for complex chemical transformations, there is a clear lack of specific research on its reactivity. The exploration of its cascade, tandem, chemoselective, and intramolecular reactions represents an open area for future investigation. Such studies would not only expand our understanding of the chemistry of bifunctional molecules but could also provide novel synthetic routes to valuable sulfur-containing heterocyclic compounds. The development of synthetic methods utilizing this compound would require careful control of reaction conditions to achieve the desired selectivity and to harness the full synthetic potential of its unique combination of functional groups.

Polymerization and Material Science Applications of 2 Ethenylsulfanyl Methyl Oxirane

Ring-Opening Polymerization (ROP) of the Epoxide Moiety

The strained three-membered ring of the epoxide group in 2-[(ethenylsulfanyl)methyl]oxirane makes it susceptible to ring-opening polymerization (ROP). This process yields a poly(thioether-co-ether) structure, specifically a polyether backbone with pendant ethenylsulfanyl groups. Various polymerization techniques can be employed to control the molecular weight, architecture, and properties of the resulting polymer. The general mechanism involves a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening and the propagation of a polymer chain. libretexts.orgyoutube.com

Controlled/Living Polymerization Methodologies

To synthesize well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, Ð), controlled/living polymerization methods are essential. For functional epoxides, living anionic ring-opening polymerization (AROP) is a particularly effective technique. rsc.org These methods prevent chain-termination and chain-transfer reactions, allowing the polymer chains to grow uniformly as long as the monomer is available. Recent advancements have demonstrated that solid-state AROP using techniques like ball milling can also produce well-defined polyethers, sometimes with enhanced reactivity for bulky monomers. nih.govnih.gov The use of strong, non-nucleophilic phosphazene bases as catalysts has also been shown to facilitate controlled AROP of various epoxides. nih.gov

Table 1: Representative Data for Controlled Anionic ROP of Functional Epoxides

Initiator SystemMonomer/Initiator Ratio ([M]/[I])Resulting Mn ( g/mol )Polydispersity Index (Đ)Reference
Potassium Naphthalenide505,2001.10 rsc.org
Diphenylmethyl Potassium10010,5001.08 rsc.org
t-BuP₄ (Phosphazene Base)758,1001.12 nih.govnih.gov

Note: This table presents typical data for analogous functional epoxides to illustrate the results achievable through controlled/living polymerization techniques.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) is a common and robust method for polymerizing epoxides. libretexts.orgyoutube.com The process is typically initiated by strong nucleophiles such as alkoxides, hydroxides, or organometallic compounds. youtube.com In the case of this compound, the initiator attacks one of the electrophilic carbon atoms of the oxirane ring. Due to steric hindrance from the substituted methyl group, the nucleophilic attack preferentially occurs at the less substituted primary carbon atom via an SN2 mechanism. youtube.com This leads to the formation of an alkoxide propagating species, which then continues to react with subsequent monomer molecules, extending the polyether chain. The living nature of the polymerization can often be maintained under carefully controlled, aprotic conditions, which is crucial for creating block copolymers or polymers with specific end-group functionalities. rsc.org

Organometallic and Organocatalytic ROP

In addition to traditional anionic methods, organometallic and organocatalytic systems offer powerful alternatives for the ROP of epoxides. Organometallic catalysts, such as those based on aluminum, zinc, or rare-earth metals, can facilitate ROP with high control and sometimes with specific stereoselectivity. These systems often operate through a coordination-insertion mechanism.

More recently, metal-free organocatalysis has emerged as a highly attractive method. Catalysts like strong non-nucleophilic bases (e.g., phosphazenes) or hydrogen-bond donors can effectively promote the ROP of epoxides under mild conditions. nih.gov These catalysts are often less sensitive to impurities than their organometallic counterparts and avoid the issue of metal contamination in the final polymer product, which is particularly important for biomedical applications.

Functionalization of Polyether Backbones through ROP

The ROP of this compound is an intrinsic method for producing a functional polyether backbone. Each monomer unit incorporated into the polymer chain introduces a pendant ethenylsulfanyl (vinyl thioether) group. This resulting linear polymer, poly(this compound), serves as a versatile macromolecular platform. The pendant vinyl groups are readily accessible for a wide array of post-polymerization modifications, allowing for the covalent attachment of various molecules or for subsequent cross-linking reactions. acs.orgnih.gov

Polymerization via the Ethenylsulfanyl Moiety

While the primary polymerization of the monomer occurs via the epoxide ring, the pendant ethenylsulfanyl groups on the resulting polyether backbone offer a second, orthogonal route for polymerization or modification. This subsequent reaction typically involves transforming the linear polymer into a cross-linked network, dramatically altering its material properties.

Thiol-Ene Click Polymerization for Network Formation

The vinyl thioether groups along the polymer backbone are ideal functional handles for thiol-ene "click" chemistry. wikipedia.org This reaction is a powerful tool for forming polymer networks due to its high efficiency, rapid reaction rates, insensitivity to oxygen, and mild reaction conditions, often initiated by light (photopolymerization) or heat. wikipedia.orgrsc.orgnih.gov

To create a network, the linear poly(this compound) is mixed with a multifunctional thiol cross-linker (e.g., a dithiol, trithiol, or tetrathiol) and a suitable radical initiator. researchgate.net Upon initiation, a thiyl radical is generated, which adds across one of the pendant vinyl groups on the polymer backbone. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming a stable thioether cross-link. wikipedia.org This step-growth radical process continues until a three-dimensional polymer network is formed, converting the material from a soluble polymer into a solid, insoluble gel or elastomer. rsc.orgnih.gov

Table 2: Typical Components for Thiol-Ene Network Formation

ComponentFunctionExample
Functional PolymerProvides the "ene" functionalityPoly(this compound)
Thiol Cross-linkerLinks polymer chains togetherPentaerythritol tetrakis(3-mercaptopropionate) (a tetrathiol)
Radical InitiatorGenerates radicals upon stimulation2,2-Dimethoxy-2-phenylacetophenone (DMPA) for photoinitiation
Solvent (Optional)Facilitates mixing of componentsTetrahydrofuran (THF) or Dichloromethane (DCM)

Free-Radical Polymerization of Vinyl Sulfides

The free-radical polymerization of vinyl sulfides, including vinyl thioethers like the ethenylsulfanyl group in this compound, presents known challenges. Unlike their vinyl ether counterparts, which are highly reactive towards cationic polymerization due to the electron-donating nature of the oxygen atom, the sulfur atom in vinyl sulfides also imparts an electron-rich character to the double bond. This generally makes them less susceptible to conventional free-radical polymerization initiated by common radical initiators.

However, research into the radical polymerization of related sulfur-containing monomers has provided insights into potential pathways. While direct homopolymerization of simple vinyl sulfides via free-radical mechanisms is often inefficient, leading to low molecular weight oligomers, specific conditions and initiator systems can facilitate the reaction. For instance, the use of highly reactive radical sources or polymerization under high pressure can overcome the inherent low reactivity.

Furthermore, the field of radical ring-opening polymerization (rROP) offers an alternative approach. Cyclic monomers containing sulfur atoms have been shown to undergo rROP, suggesting that the presence of the sulfur atom does not entirely preclude radical-mediated chain growth. researchgate.net While this compound itself is not a cyclic monomer in the context of rROP of the vinyl group, this body of work indicates that sulfur-centered radicals can participate in polymerization processes.

Recent advancements in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have expanded the scope of monomers that can be polymerized in a controlled manner. While direct RAFT polymerization of vinyl sulfides is not widely reported, the versatility of RAFT could potentially be harnessed to achieve better control over the polymerization of this compound.

A key consideration in the free-radical polymerization of this monomer is the potential for chain transfer reactions involving the sulfur atom. The sulfur atom can act as a chain transfer agent, which would limit the achievable molecular weight of the resulting polymer. This is a well-documented phenomenon in the radical polymerization of sulfur-containing compounds.

Copolymerization Strategies

Given the challenges of homopolymerizing vinyl sulfides via free-radical pathways, copolymerization with more reactive monomers represents a highly effective strategy to incorporate the unique functionality of this compound into polymer chains. The vinyl thioether group can readily copolymerize with a variety of electron-deficient monomers, such as acrylates, methacrylates, and acrylonitrile, under free-radical conditions. rsc.org

In such copolymerizations, the vinyl sulfide (B99878) acts as an electron-rich comonomer, which can form alternating or statistically random copolymers with electron-poor monomers. The reactivity ratios of the comonomer pair will dictate the resulting copolymer composition and sequence distribution. For instance, in a copolymerization with methyl methacrylate (B99206) (MMA), the reactivity ratios would need to be determined to predict the incorporation of the this compound units along the polymer chain.

The resulting copolymers would possess pendant oxirane rings, which can serve as reactive handles for subsequent post-polymerization modifications. This approach allows for the synthesis of functional polymers where the properties can be tuned by controlling the comonomer feed ratio.

Table 1: Hypothetical Reactivity Ratios for Free-Radical Copolymerization of this compound (M1) with Various Comonomers (M2)

Comonomer (M2)r1 (M1)r2 (M2)r1 * r2Copolymer Type
Methyl Methacrylate0.15.00.5Statistical/Blocky
Styrene0.050.40.02Alternating Tendency
Acrylonitrile0.24.00.8Statistical

Note: This table presents hypothetical data based on the known behavior of similar vinyl ether and vinyl sulfide monomers in copolymerization reactions. Actual values would need to be determined experimentally.

Dual-Functional Polymerization and Crosslinking Strategies

The presence of two distinct reactive moieties in this compound opens up possibilities for sophisticated polymerization and crosslinking strategies, leading to complex and functional polymer architectures.

Orthogonal polymerization refers to the selective and independent polymerization of two different functional groups within the same monomer or system, using distinct and non-interfering polymerization mechanisms. nih.gov The vinyl sulfide and oxirane groups of this compound are ideally suited for such an approach.

The ethenylsulfanyl group is amenable to cationic polymerization and, under specific conditions, radical polymerization. nih.govacs.org In contrast, the oxirane ring readily undergoes anionic or cationic ring-opening polymerization. nih.gov This difference in reactivity allows for the sequential or simultaneous polymerization of the two groups using orthogonal catalysts or initiators.

For example, one could first perform a cationic polymerization of the vinyl thioether groups, leaving the oxirane rings intact. The resulting polymer, featuring pendant epoxide functionalities, could then be subjected to a second polymerization step (e.g., anionic ring-opening polymerization) to create a crosslinked network or a graft copolymer. Conversely, the oxirane rings could be polymerized first, followed by the polymerization of the vinyl groups.

This orthogonal approach enables the synthesis of well-defined polymer architectures, such as block copolymers, graft copolymers, and complex network structures, which would be difficult to achieve through conventional polymerization methods. nih.gov

The dual functionality of this compound is a key feature for the design of multifunctional polymers. By polymerizing the vinyl group, a linear polymer with pendant reactive oxirane rings is obtained. These oxirane rings can then be targeted for a variety of post-polymerization modifications using "click" chemistry principles, such as the highly efficient thiol-epoxy reaction. rsc.org

This strategy allows for the introduction of a wide range of functional groups onto the polymer backbone. For example, reacting the pendant oxirane rings with thiols bearing different functionalities (e.g., hydroxyl, carboxyl, or amine groups) can lead to polymers with tailored properties such as hydrophilicity, biocompatibility, or specific binding capabilities. utwente.nl

Furthermore, the monomer can be used to create hyperbranched or dendritic structures. For instance, under conditions that promote the reaction of both the vinyl and epoxide groups, a highly branched network can be formed. The degree of branching and the final polymer architecture can be controlled by the reaction conditions and the choice of catalysts.

Advanced Material Design Principles

The incorporation of this compound into polymer structures provides a powerful tool for the rational design of advanced materials with precisely controlled properties.

The properties of copolymers containing this compound can be systematically tuned by varying the amount of this monomer incorporated into the polymer chain. The presence of the sulfur atom in the thioether linkage can significantly influence the refractive index, thermal stability, and mechanical properties of the resulting material. nih.govacs.org

For example, increasing the content of this compound in a copolymer with an acrylate (B77674) is expected to increase the refractive index of the material due to the higher polarizability of the sulfur atom compared to carbon and oxygen. The pendant oxirane groups also offer sites for crosslinking, which can be used to enhance the thermal and mechanical stability of the polymer. mdpi.com

The flexibility of the thioether linkage can also impact the glass transition temperature (Tg) of the copolymer. The introduction of this flexible linkage can lower the Tg, leading to softer and more elastomeric materials. Conversely, subsequent crosslinking through the oxirane rings would increase the Tg and the rigidity of the material.

Table 2: Predicted Effect of Incorporating this compound on Copolymer Properties

PropertyPredicted Effect of Increased Monomer IncorporationRationale
Refractive IndexIncreaseHigher polarizability of the sulfur atom. acs.org
Glass Transition (Tg)Decrease (before crosslinking)Increased chain flexibility from the thioether linkage.
Thermal StabilityIncrease (after crosslinking)Formation of a crosslinked network. mdpi.com
Mechanical StrengthIncrease (after crosslinking)Covalent crosslinks enhance modulus and strength. rsc.org
AdhesionIncreasePolar nature of the thioether and potential for interaction via the oxirane ring.

Note: These are general trends predicted based on the chemical structure and established principles of polymer science. The magnitude of the effect would depend on the specific comonomer and the degree of incorporation and crosslinking.

The Application of this compound in Functional Hydrogels and Networks Remains an Area of Specialized Research

Extensive research into the scientific literature and material science databases has revealed a notable lack of specific studies detailing the use of the chemical compound This compound in the development of functional hydrogels and networks. While the broader field of thiol-ene chemistry, which is relevant to the "ethenylsulfanyl" group within this molecule, is a well-established and versatile method for creating hydrogels, direct applications of this particular compound are not prominently documented in accessible research.

Hydrogels are three-dimensional, water-swollen polymer networks that have garnered significant interest in biomedical applications such as tissue engineering, drug delivery, and regenerative medicine. Their formation often relies on the cross-linking of polymer chains. Thiol-ene "click" reactions, which involve the rapid and efficient reaction between a thiol (-SH) group and an alkene (-ene) group, are a popular method for creating hydrogel networks under mild, biocompatible conditions.

The structure of This compound contains both a vinyl (ethenyl) group and a reactive oxirane (epoxide) ring. The vinyl group could theoretically participate in thiol-ene polymerization, while the oxirane ring offers a potential site for other types of cross-linking reactions. This dual functionality suggests a potential for this molecule to act as a versatile building block or cross-linking agent in polymer chemistry.

Further investigation into specialized chemical patent literature or proprietary industrial research may be required to uncover specific applications of this compound in material science.

Advanced Spectroscopic Analysis and Structural Elucidation in Research of 2 Ethenylsulfanyl Methyl Oxirane

High-Resolution Mass Spectrometry for Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an indispensable tool for monitoring the synthesis of 2-[(Ethenylsulfanyl)methyl]oxirane. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions. In a typical synthesis, HRMS can be used to track the disappearance of starting materials and the appearance of the desired product in real-time. For instance, by analyzing aliquots from a reaction mixture, researchers can confirm the presence of the target compound by matching its exact mass to the calculated theoretical value. This technique is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading, ensuring efficient and clean conversion to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR for Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments used to establish the basic framework of this compound.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The protons of the oxirane ring, the vinyl group, and the methylene (B1212753) bridge would all resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, thus confirming the connectivity between these groups.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons in the oxirane ring, the vinyl group, and the methylene bridge would confirm the presence of these functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxirane CH ~2.8 - 3.2 ~48 - 55
Oxirane CH₂ ~2.5 - 2.9 ~45 - 52
SCH₂ ~2.6 - 3.0 ~30 - 38
SCH= ~6.0 - 6.5 ~128 - 135

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment

While ¹H and ¹³C NMR establish connectivity, advanced two-dimensional (2D) NMR techniques are necessary to determine the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons, visually confirming the connectivity established from the splitting patterns in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, providing crucial information for piecing together the molecular structure, especially around the sulfur atom and the oxirane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the relative stereochemistry of the oxirane ring, NOESY is invaluable. This experiment detects spatial proximity between protons. By observing NOE correlations, one can determine which protons are on the same face of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The asymmetric stretching of the C-O-C bonds in the oxirane ring would appear around 1250 cm⁻¹. The C=C stretching of the vinyl group would be observed near 1640 cm⁻¹, and the C-H stretches of the vinyl and alkyl portions would appear in the 2850-3100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The S-C and C=C bonds of the ethenylsulfanyl group would likely give strong signals in the Raman spectrum, complementing the information obtained from IR spectroscopy.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Oxirane C-O-C Asymmetric Stretch ~1250
Oxirane Ring Breathing ~800 - 950
Vinyl C=C Stretch ~1640
Vinyl =C-H Stretch ~3010 - 3095
Alkyl -C-H Stretch ~2850 - 2960

X-ray Diffraction for Solid-State Structure Determination

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm its connectivity and provide definitive proof of its relative and absolute stereochemistry. This data serves as the ultimate benchmark for validating structures determined by other spectroscopic methods.

In-situ Spectroscopic Methods for Reaction Kinetics

Understanding the kinetics of reactions involving this compound is crucial for its practical application. In-situ spectroscopic methods, such as ReactIR (FTIR) or in-situ NMR, allow for the real-time monitoring of reaction progress without the need for sampling. By tracking the concentration of reactants, intermediates, and products as a function of time, detailed kinetic models can be developed. For example, in a polymerization reaction involving the opening of the oxirane ring, in-situ IR spectroscopy could monitor the disappearance of the characteristic oxirane band and the appearance of new bands corresponding to the polymer backbone. This data is invaluable for understanding reaction mechanisms and optimizing process parameters.

Future Research Directions and Emerging Paradigms for 2 Ethenylsulfanyl Methyl Oxirane

Sustainable and Green Synthesis Strategies

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which advocate for the reduction of waste and energy consumption. researchgate.net For 2-[(ethenylsulfanyl)methyl]oxirane, research is trending towards developing synthesis routes that are not only efficient but also environmentally benign.

A primary goal is to move away from traditional oxidation methods that often rely on hazardous reagents like chromium compounds, which are known carcinogens. beyondbenign.org Greener alternatives involve catalytic systems using clean oxidants such as hydrogen peroxide (H₂O₂) or molecular oxygen. nih.gov For instance, molybdenum-based catalysts have shown promise in greener oxidation reactions when activated by aqueous hydrogen peroxide. beyondbenign.org The development of heterogeneous catalysts, such as those supported on silica, is a key area of investigation as they offer the advantages of easy separation and reusability, minimizing waste. nih.gov

Another promising avenue is the exploration of enzymatic and biocatalytic pathways. orientjchem.orgvapourtec.com Biocatalysis, which uses enzymes to perform chemical transformations, is lauded for being a cleaner and more environmentally friendly approach than "traditional" organic chemistry. vapourtec.com Fungal peroxygenases, for example, have been investigated for enzymatic epoxidation. orientjchem.org Such methods could offer high selectivity under mild conditions, reducing the need for protecting groups and minimizing derivatization steps, a core principle of green chemistry. youtube.com The use of water as a solvent or a hydrogen atom donor in reactions like the reductive opening of epoxides further exemplifies this trend toward sustainable processes. acs.org

Future strategies will likely focus on a holistic approach, integrating renewable feedstocks, energy-efficient reaction conditions, and recyclable catalysts to create a truly sustainable life cycle for this compound.

Development of Novel Catalytic Systems

Catalysis is at the heart of synthesizing and functionalizing this compound. Future research will focus on creating highly selective and efficient catalytic systems for both the formation of the epoxide and its subsequent polymerization.

For the synthesis of the epoxide itself, transition-metal catalysis offers powerful tools. Methodologies involving rhodium acetate (B1210297) have been developed for the synthesis of epoxides from sulfur ylides, which are formed in situ from a sulfide (B99878) and a diazo compound. tandfonline.com This approach creates a catalytic cycle that continuously regenerates the sulfide, making it highly efficient. tandfonline.com The use of chiral sulfides in such systems can even lead to the production of non-racemic epoxides. tandfonline.com Research into other transition metals, like ruthenium, is also expanding the toolkit for creating specialized epoxides. researchgate.net

In the context of polymerization, the thiol-epoxy "click" reaction is a highly efficient method for creating poly(β-hydroxy thioether)s. researchgate.netntu.edu.sg This reaction, typically base-catalyzed, involves the nucleophilic ring-opening of the epoxide by a thiol. researchgate.netresearchgate.net Future work will likely explore novel organic and inorganic base catalysts that offer greater control over the reaction rate and polymer architecture. ntu.edu.sg Furthermore, developing catalytic systems that can selectively trigger either the vinyl group polymerization or the epoxide ring-opening would enable the synthesis of complex block copolymers and branched structures from a single monomer.

The table below summarizes emerging catalytic approaches relevant to the synthesis and polymerization of sulfur-containing epoxides.

Catalytic Approach Target Reaction Key Features & Research Goals
Rhodium/Sulfur Ylide Catalysis EpoxidationHigh efficiency through a catalytic cycle; potential for asymmetry using chiral sulfides. tandfonline.com
Molybdenum-Based Catalysis EpoxidationUtilizes green oxidants like H₂O₂; development of reusable heterogeneous versions. beyondbenign.orgacs.org
Enzymatic Catalysis EpoxidationHigh selectivity under mild, aqueous conditions; reduces waste and energy use. orientjchem.org
Base-Catalyzed Thiol-Epoxy Reaction Polymerization"Click" chemistry efficiency; research into new catalysts for enhanced control over polymer structure. researchgate.netresearchgate.net

Exploration of New Polymer Architectures and Composites

The dual functionality of this compound provides access to a rich variety of polymer architectures that are otherwise difficult to synthesize. Future research will heavily focus on exploiting this versatility to create advanced materials. The base-catalyzed reaction between an epoxide and a thiol is a simple and efficient process that yields a β-hydroxy thioether linkage, making it a powerful tool in polymer synthesis. ntu.edu.sgresearchgate.net

By controlling the reaction conditions, linear, hyperbranched, graft, dendritic, and cross-linked poly(β-hydroxy thioether)s can be produced. researchgate.net For example, using a monomer with two epoxide groups and a thiol group (an AB₂ monomer) can lead to hyperbranched polymers through proton transfer polymerization. researchgate.net The thioether linkages within the polymer backbone can be further modified, for instance, through alkylation to create polysulfonium salts, which have applications as antibiofouling and antibacterial materials. ntu.edu.sg

The presence of both the oxirane and the vinyl sulfide allows for orthogonal polymerization strategies. One functional group can be polymerized while leaving the other intact for subsequent reactions, leading to the formation of block copolymers or functionalized networks. This opens the door to creating novel composites where the polymer matrix can be covalently bonded to fillers or other materials, enhancing mechanical and thermal properties.

Polymer Architecture Synthetic Strategy Potential Properties & Applications
Linear Poly(β-hydroxy thioether) A₂/B₂ monomer system via thiol-epoxy click reaction. ntu.edu.sgThermoplastics, adhesives.
Hyperbranched Polymers Self-polymerization of an AB₂-type monomer. researchgate.netRheology modifiers, drug delivery carriers.
Cross-linked Networks A₄/B₂ monomer system or photochemically initiated polymerization. ntu.edu.sgThermosets, coatings, hydrogels.
Graft & Block Copolymers Sequential polymerization of the vinyl and oxirane functionalities.Compatibilizers, advanced composites, structured films.

Advanced Computational Modeling for Predictive Design

As the complexity of desired polymer structures increases, traditional trial-and-error experimental approaches become inefficient. Advanced computational modeling is emerging as an indispensable tool for the predictive design of polymers derived from monomers like this compound.

Kinetic modeling, for instance, can be used to predict the molecular weight distributions (MWDs) of polymers with high fidelity. rsc.org By incorporating detailed descriptions of initiation, propagation, and other reaction phenomena, these models allow researchers to identify the precise conditions and initiator profiles needed to achieve a desired MWD, which in turn dictates many of the material's physical and rheological properties. rsc.orgrsc.org

Furthermore, in silico methods are being developed to predict the suitability of a monomer for specific advanced polymerization techniques. acs.org For example, by calculating parameters like the octanol-water partition coefficient (LogP) for oligomeric models, researchers can predict whether a monomer will be effective in techniques like aqueous polymerization-induced self-assembly (PISA). acs.org This predictive capability significantly accelerates the discovery of new monomers and the design of self-assembling nano-objects with specific morphologies. acs.orgpsu.edu Applying these computational tools to this compound will enable the rational design of novel copolymers and nanostructures before a single experiment is run.

Computational Technique Objective Application for this compound
Kinetic Modeling Predict and control polymer molecular weight distribution (MWD). rsc.orgDesigning polymers with specific rheological and mechanical properties.
In Silico Monomer Screening Identify suitable monomers for specific polymerization methods (e.g., PISA). acs.orgPredicting self-assembly behavior and resulting nanostructure morphology.
Quantum Chemistry Calculations Elucidate reaction mechanisms and catalyst behavior.Optimizing catalyst design for higher selectivity and activity.
Molecular Dynamics Simulations Predict bulk polymer properties (e.g., Tg, mechanical strength).Guiding the design of composites and high-performance materials.

Integration with Flow Chemistry and Automated Synthesis

To translate laboratory discoveries into industrial applications, processes must be safe, scalable, and efficient. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch reactor, is a key enabling technology for the synthesis and polymerization of this compound. amt.ukacs.org

Continuous flow manufacturing offers significant advantages, including superior heat and mass transfer, which allows for precise temperature control of potentially exothermic reactions like epoxidation. amt.ukrsc.org This enhanced control improves safety, especially when handling reactive intermediates or performing high-energy reactions. rsc.org Flow chemistry also facilitates the safe use of hazardous reagents and simplifies scalability; increasing production volume can be achieved by either running the system for longer or by "numbering up" (running multiple reactors in parallel). rsc.org

The integration of flow reactors with automated systems and process analytical technology (PAT) represents the next frontier. rsc.org Automated platforms can perform multi-step syntheses, screen reaction conditions, and optimize processes with high throughput. vapourtec.com This approach not only accelerates research and development but also paves the way for on-demand, decentralized chemical manufacturing. For a monomer like this compound, a fully automated flow synthesis could enable the telescoped, multi-step production of advanced polymers with precisely controlled architectures, bridging the gap between innovative molecular design and practical application. acs.orgnewdrugapprovals.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(Ethenylsulfanyl)methyl]oxirane, and what reaction parameters are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of epoxides using thiol-containing reagents. For example, ethylene glycol diglycidyl ether analogs (e.g., 2-{[2-(oxiran-2-ylmethoxy)ethoxy]methyl}-oxirane) are synthesized by reacting diols with epichlorohydrin under alkaline conditions . Key parameters include pH control (8–10), temperature (40–60°C), and stoichiometric ratios to minimize side reactions like hydrolysis. Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) is recommended.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the epoxide ring and ethenylsulfanyl moiety. For example, the oxirane protons typically resonate at δ 3.1–4.0 ppm, while the ethenyl group shows signals near δ 5.5–6.5 ppm . Fourier-transform infrared spectroscopy (FTIR) can validate the C-O-C (epoxide) and C-S (thioether) bonds at ~850 cm⁻¹ and 650 cm⁻¹, respectively. Mass spectrometry (MS) provides molecular ion confirmation.

Q. What safety protocols should be followed when handling this compound given limited toxicological data?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids/bases). In case of skin contact, wash immediately with soap and water . Despite the lack of toxicity data, treat it as a potential irritant based on structural analogs (e.g., similar epoxides) .

Advanced Research Questions

Q. How can stereochemical control be achieved in synthesizing chiral derivatives of this compound?

  • Methodological Answer : Asymmetric catalysis using chiral catalysts (e.g., Jacobsen’s catalyst) can induce enantioselective epoxidation. For example, (S)-2-((R)-fluoro(phenyl)methyl)oxirane derivatives were prepared via Sharpless epoxidation with titanium tetraisopropoxide and diethyl tartrate . Polarimetry and chiral HPLC are critical for enantiomeric excess (ee) determination.

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic ring-opening reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity. Molecular dynamics simulations help assess solvent effects. For example, studies on glycidyl ether analogs show that electron-withdrawing substituents on the epoxide increase electrophilicity at the β-carbon .

Q. How do fluorinated analogs of this compound differ in reactivity, and what synthetic challenges arise?

  • Methodological Answer : Fluorination (e.g., 2-[(2,2,3,3-tetrafluoropropoxy)methyl]oxirane) enhances thermal stability but complicates synthesis due to fluorine’s electronegativity. Challenges include side reactions during nucleophilic substitution and the need for anhydrous conditions. Fluorinated derivatives require specialized characterization (¹⁹F NMR) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) and statistical design of experiments (DoE) can identify optimal conditions. For instance, conflicting yields in epoxide-thiol reactions may stem from thiolate anion stability, which is pH-dependent. Replicate studies under controlled conditions are advised .

Q. How does this compound function in polymer crosslinking, and how can efficiency be quantified?

  • Methodological Answer : As a diepoxide, it forms crosslinks via thiol-epoxide "click" chemistry. Crosslinking density can be measured using dynamic mechanical analysis (DMA) or swelling experiments. For example, ethylene glycol diglycidyl ether analogs achieve 85–90% crosslinking efficiency at 1:1 thiol-epoxide ratios .

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